molecular formula C16H14FN3O B3031670 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 618098-08-1

3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B3031670
CAS No.: 618098-08-1
M. Wt: 283.3 g/mol
InChI Key: QQTPARSTQLBZAJ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is a pyrazole-based compound featuring a fluorine atom at the para position of the phenyl ring at position 3 and a methoxy group at the para position of the phenyl ring at position 1 (Figure 1). This substitution pattern confers distinct electronic and steric properties, influencing its biological activity and physicochemical characteristics.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-(4-methoxyphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-21-14-8-6-13(7-9-14)20-16(18)10-15(19-20)11-2-4-12(17)5-3-11/h2-10H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTPARSTQLBZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405072
Record name 5-(4-fluorophenyl)-2-(4-methoxyphenyl)pyrazol-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618098-08-1
Record name 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine
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URL https://commonchemistry.cas.org/detail?cas_rn=618098-08-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-fluorophenyl)-2-(4-methoxyphenyl)pyrazol-3-amine
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Record name 3-(4-FLUOROPHENYL)-1-(4-METHOXYPHENYL)-1H-PYRAZOL-5-AMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with the appropriate fluorophenyl and methoxyphenyl groups.

    Substitution Reactions: The fluorophenyl and methoxyphenyl groups can be introduced through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the best reaction conditions and the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl and methoxyphenyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Regioisomeric Pyrazole Derivatives

A key structural determinant of activity in pyrazole-based kinase inhibitors is the regioisomeric arrangement of substituents. For example:

  • 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine : This derivative inhibits p38α MAP kinase.
  • 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine: A regioisomeric switch (exchange of fluorophenyl and pyridyl positions) abolishes p38α inhibition but confers activity against cancer-related kinases (e.g., Src, B-RAF, EGFR, VEGFR2) with IC₅₀ values in the nanomolar range .

Comparison with Target Compound: The target compound replaces the pyridyl group with a 4-methoxyphenyl group at position 1. Methoxy’s electron-donating nature may reduce binding affinity to kinases compared to pyridyl’s electron-withdrawing effects.

Table 1: Kinase Inhibition Profiles of Pyrazole Analogues
Compound p38α MAP Kinase IC₅₀ Cancer Kinase IC₅₀ (nM) Key Substituents
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine >10,000 nM Src: 34, VEGFR2: 399 4-Fluorophenyl, pyridyl, trichlorophenyl
Target Compound Not reported Not reported 4-Fluorophenyl, 4-methoxyphenyl

Halogen-Substituted Analogues

Halogen substitutions (F, Cl) at position 3 influence electronic properties and target engagement:

  • 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter steric interactions and solubility. No direct kinase data are reported, but chlorine often enhances metabolic stability .
  • 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine : Retains fluorophenyl at position 1 but lacks the methoxy group. Structural simplicity may reduce potency in complex kinase binding pockets .

Comparison with Target Compound :
The 4-fluorophenyl group in the target compound likely enhances binding through hydrophobic and dipole interactions, while the 4-methoxyphenyl group may improve solubility relative to chlorinated analogues .

Methoxy-Substituted Analogues

Methoxy groups are common in optimizing pharmacokinetic properties:

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine: Lacks fluorine but shares the methoxyphenyl group.
  • 4-(4-Methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine : Incorporates a trifluoromethyl group, which increases electronegativity and may enhance target affinity .
Table 2: Physicochemical Properties of Selected Analogues
Compound Molecular Weight (g/mol) logP* Key Functional Groups
Target Compound ~283.3 ~3.1 4-Fluorophenyl, 4-methoxyphenyl
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 265.32 2.8 Phenyl, 4-methoxyphenyl
4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine 224.17 3.5 4-Fluorophenyl, trifluoromethyl

*Estimated using fragment-based methods.

Implications for Drug Design

  • Regioisomerism: Substituent positions dictate kinase selectivity. The target compound’s 3-fluorophenyl/1-methoxyphenyl arrangement may favor non-p38 targets, similar to regioisomeric switches observed in other pyrazoles .
  • Halogen Effects : Fluorine’s electronegativity enhances binding to hydrophobic pockets, while methoxy improves solubility, suggesting a balanced design for oral bioavailability .
  • Safety Profiles : Methoxy-substituted pyrazoles (e.g., 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine) show manageable toxicity in preliminary data, supporting further exploration of the target compound .

Biological Activity

3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C16H14FN3O
  • CAS Number : 618098-08-1
  • Molecular Weight : 283.308 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular targets involved in cancer progression and inflammation. The compound has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines.

Key Mechanisms:

  • Inhibition of Cell Proliferation : Studies indicate that this pyrazole derivative can significantly inhibit the proliferation of cancer cells such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values in the low micromolar range .
  • Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in cancer cells, suggesting a disruption in normal cell cycle progression .
  • Apoptotic Induction : Mechanistic studies have demonstrated that the compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is influenced by substituents on the pyrazole ring and adjacent phenyl groups. The presence of fluorine and methoxy groups has been linked to enhanced potency against specific cancer cell lines.

SubstituentEffect on Activity
4-FluorophenylIncreases binding affinity to target proteins
4-MethoxyphenylEnhances solubility and bioavailability
Additional alkyl/aryl groupsCan either enhance or diminish activity depending on their electronic properties

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines. Results showed a significant reduction in cell viability, with notable effects on MDA-MB-231 cells where the compound inhibited migration and invasion .
  • Anti-inflammatory Effects : Research has indicated that this compound can reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages .

Research Findings

Recent literature highlights the promising therapeutic potential of this compound:

  • Binding Studies : Molecular docking simulations suggest that this compound binds effectively to key proteins involved in tumor progression, such as tubulin, indicating a mechanism similar to known anticancer agents like colchicine .
  • Toxicity Profile : Preliminary toxicity assessments show that while it exhibits potent anticancer activity, it demonstrates minimal toxicity towards normal fibroblast cells, indicating a favorable therapeutic window .

Q & A

Q. Key Characterization Techniques :

  • NMR (1H/13C) to confirm regiochemistry and substituent positions.
  • Mass Spectrometry (MS) for molecular weight validation.
  • X-ray Crystallography (if single crystals are obtained) for absolute structural confirmation .

Basic: How is the regiochemistry of the pyrazole ring confirmed experimentally?

Answer:
Regiochemistry is determined using:

  • NOE (Nuclear Overhauser Effect) Experiments : To identify spatial proximity between protons on adjacent substituents.
  • X-ray Diffraction : Crystal structures resolve bond lengths and angles, confirming substituent positions. For example, in related compounds, the 4-fluorophenyl group at position 3 and 4-methoxyphenyl at position 1 form dihedral angles of 5–15° with the pyrazole plane, stabilizing the structure .
  • Comparative Analysis : Contrasting spectroscopic data with known regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) .

Advanced: How do structural modifications at the pyrazole core influence biological activity?

Answer:
Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups (e.g., -F) : Enhance metabolic stability and binding affinity to hydrophobic pockets in enzymes (e.g., kinase inhibitors). Fluorine at the 4-position increases lipophilicity (logP ≈ 3.2) and membrane permeability .
  • Electron-Donating Groups (e.g., -OCH3) : Improve solubility and modulate π-π stacking interactions. Methoxy groups at the 4-position increase hydrogen-bonding potential with targets like GPCRs .
  • Amino Group at Position 5 : Serves as a hydrogen-bond donor, critical for interactions with residues in active sites (e.g., carbonic anhydrase inhibitors) .

Q. Data Contradiction Note :

  • Substituting fluorine with chlorine (e.g., 4-Cl) in analogous compounds reduces activity against cannabinoid receptors but enhances antifungal properties, highlighting target-dependent effects .

Advanced: What are the challenges in characterizing this compound using X-ray crystallography?

Answer:
Challenges :

  • Crystal Growth : The compound’s flexibility (due to rotatable aryl rings) often results in poor crystal quality. Slow evaporation from DMSO/EtOH mixtures (1:3 v/v) is recommended .
  • Disorder in Aromatic Rings : Fluorine and methoxy substituents can cause positional disorder, requiring high-resolution data (≤ 0.8 Å) for accurate refinement .
  • Hydrogen Atom Positioning : The amine group’s H atoms may require constraints during refinement due to low electron density .

Q. Example Crystallographic Data :

ParameterValue (from )
Space GroupTriclinic, P1
a, b, c (Å)10.2487, 10.4643, 10.5489
α, β, γ (°)109.24, 111.40, 98.03
R Factor0.031

Advanced: How can computational modeling optimize the design of derivatives for specific targets?

Answer:
Methodology :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., COX-2 or carbonic anhydrase). The methoxyphenyl group shows strong π-π interactions with Tyr355 in COX-2 .

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Fluorine’s σp (+0.06) vs. methoxy’s σp (-0.27) predicts opposing effects on electron density .

MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Derivatives with rigidified aryl rings (e.g., fused pyridines) show improved residence times .

Q. Limitations :

  • Solvent effects (e.g., DMSO vs. water) may not be fully captured in simulations.
  • False positives arise if tautomeric forms (e.g., pyrazole vs. pyrazoline) are not considered .

Basic: What spectroscopic techniques differentiate this compound from its regioisomers?

Answer:

  • 1H NMR :
    • The amine proton (NH2) resonates at δ 5.2–5.5 ppm in DMSO-d6.
    • Coupling between H-4 and H-5 protons (J = 2.5–3.0 Hz) confirms the pyrazole regiochemistry .
  • 13C NMR :
    • Quaternary carbons at positions 3 and 1 appear at δ 145–150 ppm.
    • Methoxy carbon (OCH3) resonates at δ 55–56 ppm .
  • IR Spectroscopy :
    • N-H stretch (amine) at 3350–3400 cm⁻¹.
    • C-F stretch at 1220–1250 cm⁻¹ .

Advanced: How do solvent polarity and reaction conditions impact synthetic yields?

Answer:
Optimization Strategies :

  • Polar Protic Solvents (e.g., EtOH) : Favor cyclization (yield: 60–70%) but may hydrolyze sensitive groups.
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 30 min, improving yield to 85% .
  • Catalysts : Use p-toluenesulfonic acid (PTSA) in toluene for acid-catalyzed cyclocondensation .

Q. Contradictory Observations :

  • High dielectric solvents (e.g., DMF) increase byproduct formation (e.g., hydrazone derivatives) due to competing pathways .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine

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